molecular formula C18H18ClFO4 B13006973 Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Cat. No.: B13006973
M. Wt: 352.8 g/mol
InChI Key: GSIGMAADRAOETD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The ethoxy and fluorobenzyl groups can be modified under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

Scientific Research Applications

Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is not well-documented. its reactivity can be attributed to the presence of functional groups like the chloro, ethoxy, and fluorobenzyl groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18ClFO4

Molecular Weight

352.8 g/mol

IUPAC Name

ethyl 3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C18H18ClFO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(19)17(16)24-11-12-6-5-7-14(20)8-12/h5-10H,3-4,11H2,1-2H3

InChI Key

GSIGMAADRAOETD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC(=CC=C2)F

Origin of Product

United States

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